6-(2-Aziridin-1-ylethoxy)nicotinic acid is a chemical compound notable for its unique structural features, which include an aziridine ring and a nicotinic acid moiety. This compound has attracted attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. The compound is classified under carboxylic acids and is recognized by its CAS number 1086379-84-1 and molecular formula CHNO with a molecular weight of approximately 208.217 g/mol .
The synthesis of 6-(2-Aziridin-1-ylethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with aziridine-containing reagents. A common synthetic route includes the nucleophilic substitution of a halogenated nicotinic acid derivative with 2-(aziridin-1-yl)ethanol, often facilitated by a base such as sodium hydroxide. The reaction conditions generally require heating to promote the formation of the desired product .
The molecular structure of 6-(2-Aziridin-1-ylethoxy)nicotinic acid features:
6-(2-Aziridin-1-ylethoxy)nicotinic acid can undergo various chemical transformations:
The mechanism of action for 6-(2-Aziridin-1-ylethoxy)nicotinic acid involves its interaction with biological targets, primarily through the aziridine ring's ability to undergo ring-opening reactions. This reactivity allows for the formation of reactive intermediates that can interact with proteins and nucleic acids, potentially leading to antimicrobial or anticancer effects. The presence of the bromine atom may enhance the compound's reactivity and specificity towards biological targets .
6-(2-Aziridin-1-ylethoxy)nicotinic acid has diverse applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its relevance in ongoing research aimed at developing novel therapeutic agents.
The strategic incorporation of aziridine into nicotinic acid derivatives leverages the ring strain and electrophilic character of aziridine for targeted covalent binding. In 6-(2-aziridin-1-ylethoxy)nicotinic acid, the aziridine moiety serves as a potent alkylating agent, enabling irreversible inhibition of biological targets such as kinases or DNA repair enzymes. The ethoxy spacer acts as a critical linker, optimizing distance (typically 2-3 atoms) to balance reactivity and conformational flexibility for optimal target engagement [2] [4]. Bioisosteric replacement of pyridine with pyrimidine in related compounds has demonstrated enhanced metabolic stability, guiding the retention of the nicotinic acid scaffold for its hydrogen-bonding capacity with enzymatic targets [4] [9].
Table 1: Electrophile Design Considerations in Aziridine-Containing Inhibitors
Electrophile Type | Reactivity Profile | Target Applications |
---|---|---|
Aziridine (unsubstituted) | Moderate electrophilicity, pH-dependent stability | Covalent enzyme inhibitors |
Epoxide | Higher ring strain, increased off-target risk | Not applicable here |
Michael acceptor | High reactivity, reduced selectivity | Avoided in this scaffold |
The rationale for selecting an unsubstituted aziridine (vs. N-alkylated variants) stems from its optimal balance between stability and electrophilicity. Computational studies indicate that protonation of the aziridine nitrogen under physiological pH enhances its electrophilicity, facilitating nucleophilic attack by cysteine thiols in target proteins. This design mitigates the excessive reactivity associated with epoxides, which can lead to nonspecific binding [4] [6].
Synthesis of 6-(2-aziridin-1-ylethoxy)nicotinic acid follows a modular three-step sequence, validated by patent literature for analogous KRAS G12C inhibitor intermediates [2] [9]:
Table 2: Synthetic Routes to 6-(2-Aziridin-1-ylethoxy)nicotinic Acid
Step | Reaction | Conditions | Yield | Key Purification |
---|---|---|---|---|
1 | Etherification | 1,2-Dibromoethane, K₂CO₃, DMF, 60°C, 12h | 82% | Aqueous workup |
2 | Aziridination | Sodium aziridinate, CH₃CN, 0°C, 4h | 68% | Solvent evaporation |
3 | Acid deprotection | Not required | - | Silica chromatography (EtOAc/MeOH) |
Emerging electrochemical methods enable direct aziridination of alkenes using sulfonamides under oxidant-free conditions, though applicability to pre-functionalized scaffolds like 6-substituted nicotinate remains unexplored [8].
Unsubstituted aziridines in 6-(2-aziridin-1-ylethoxy)nicotinic acid preclude stereoisomerism, but stereochemical integrity during synthesis is crucial for analogs with chiral C-aziridine centers. Acid-mediated ring-opening (e.g., by residual HCl) causes racemization via aziridinium ion intermediates, necessitating pH control (reaction pH 7.5–8.5) during synthesis [6] [9].
Stability studies reveal:
Table 3: Stability Profile of Aziridine-Containing Scaffolds
Condition | Degradation Pathway | Half-Life (t₁/₂) | Mitigation Strategy |
---|---|---|---|
pH < 6.0 | Acid-catalyzed hydrolysis | < 1h | Buffering (pH 7.0–8.0) |
pH 7.4 (PBS) | Slow hydrolysis | 48h | Lyophilization |
Liver microsomes | Oxidative N-dealkylation | 12min | CYP450 inhibitors |
Steric hindrance from the nicotinic acid scaffold minimally impacts aziridine reactivity, though conjugated systems may accelerate photodegradation (λ > 300 nm) [6] [9].
Systematic SAR exploration reveals stringent requirements for linker length and heterocycle orientation:
Ethylene glycol chains (‑CH₂OCH₂‑) diminish activity, indicating sensitivity to linker polarity [4] [5].
Nicotinic Acid Positioning:
Carboxylic acid bioisosteres (tetrazole, acyl sulfonamide) retain potency but compromise cellular permeability [4].
Aziridine Modifications:
Table 4: SAR Summary for Aziridine-Ether Nicotinic Acid Derivatives
Structural Feature | Variation | Biological Activity | Key Finding |
---|---|---|---|
Spacer length | ‑CH₂‑ | IC₅₀ = 5.2 μM | Reduced flexibility |
‑CH₂CH₂‑ | IC₅₀ = 0.8 μM | Optimal length | |
‑CH₂CH₂CH₂‑ | IC₅₀ = 3.1 μM | Entropic penalty | |
Pyridine substitution | 2-position | IC₅₀ = 15.3 μM | Steric clash |
6-position | IC₅₀ = 0.8 μM | Correct orientation | |
Aziridine N-substituent | H | IC₅₀ = 0.8 μM | Required |
Methyl | Inactive | Loss of electrophilicity |
These insights drive the prioritization of 6-(2-aziridin-1-ylethoxy)nicotinic acid as a lead scaffold for covalent inhibitor development [4] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2